

Friedel-Crafts acylation for 2',4'-Dichlorobutyrophenone synthesis

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Compound of Interest

Compound Name: 2',4'-Dichlorobutyrophenone

Cat. No.: B1589926

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Application Note: A-08B4

Topic: High-Yield Synthesis of **2',4'-Dichlorobutyrophenone** via Friedel-Crafts Acylation

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2',4'-Dichlorobutyrophenone is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure, featuring a butyrophenone core with two chlorine substituents, provides a versatile scaffold for building more complex molecules. The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, offering a robust and scalable method for the synthesis of aryl ketones like **2',4'-Dichlorobutyrophenone**.^{[1][2]}

This document provides a comprehensive, field-tested protocol for the synthesis of **2',4'-Dichlorobutyrophenone**. It delves into the underlying reaction mechanism, offers a detailed step-by-step procedure, and outlines critical safety and handling precautions.

Scientific Principles: The Friedel-Crafts Acylation Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway.^[1] The core of this reaction is the generation of a highly reactive electrophile, the acylium ion, which then attacks

the electron-rich aromatic ring of 1,3-dichlorobenzene.

Step 1: Generation of the Acylium Ion The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl_3).^{[3][4][5]} The AlCl_3 coordinates with the chlorine atom of butyryl chloride, polarizing the carbonyl-chlorine bond. This complex then dissociates to form a resonance-stabilized acylium ion.^{[5][6][7]} The anhydrous nature of the AlCl_3 is critical; any moisture would hydrolyze the catalyst, rendering it inactive.^{[3][4]}

Step 2: Electrophilic Attack and Formation of the Sigma Complex The acylium ion, a potent electrophile, is attacked by the π -electron system of the 1,3-dichlorobenzene ring. The two chlorine atoms on the ring are deactivating but act as ortho, para-directors. The acylation occurs predominantly at the 4-position (para to one chlorine and ortho to the other), which is the most sterically accessible and electronically favorable position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Step 3: Rearomatization A weak base, such as the AlCl_4^- complex, abstracts a proton from the carbon bearing the newly added acyl group. This step restores the aromaticity of the ring and regenerates the AlCl_3 catalyst, yielding the final product, **2',4'-Dichlorobutyrophenone**, and releasing HCl as a byproduct.^[5] An important advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which prevents further acylation reactions.^{[8][9]}

Experimental Protocol

This protocol details the synthesis of **2',4'-Dichlorobutyrophenone** on a laboratory scale.

Materials and Reagents

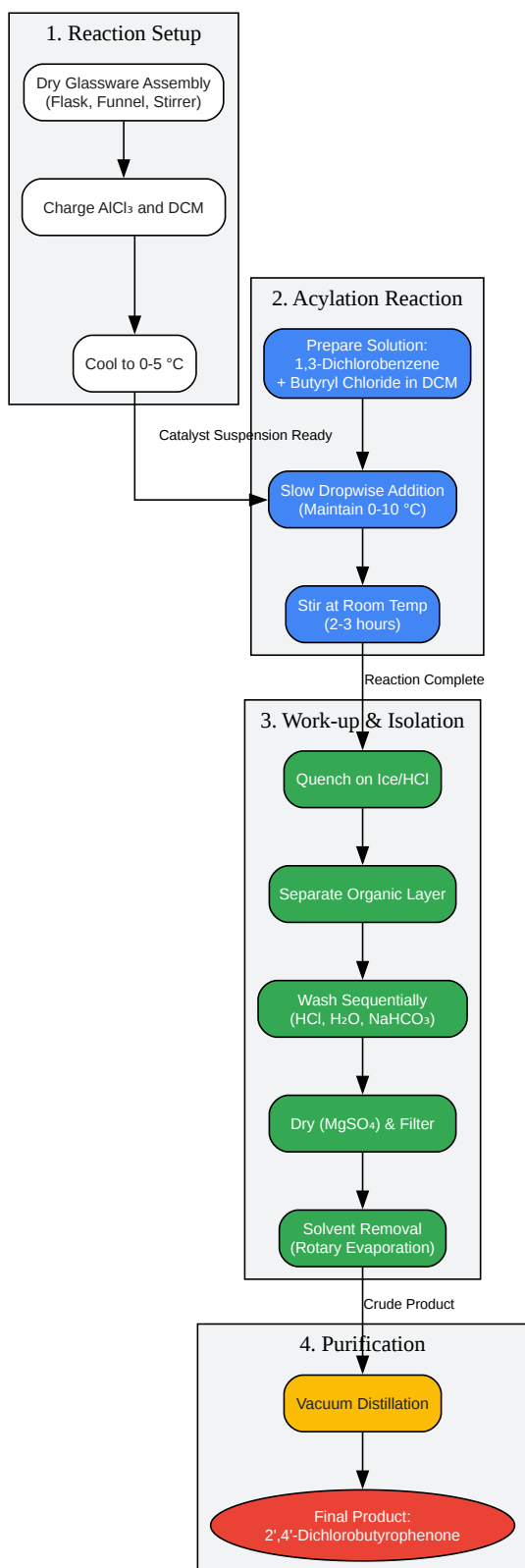
Reagent/Material	Molecular Formula	MW (g/mol)	Amount	Molar Equiv.	Notes
1,3-Dichlorobenzene	C ₆ H ₄ Cl ₂	147.00	73.5 g (55.7 mL)	1.0	Substrate
Butyryl Chloride	C ₄ H ₅ ClO	106.55	58.6 g (53.8 mL)	1.1	Acylation Agent
Anhydrous Aluminum Chloride	AlCl ₃	133.34	80.0 g	1.2	Catalyst
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	250 mL	-	Anhydrous Solvent
Hydrochloric Acid (HCl)	HCl	36.46	~150 mL (6M)	-	For Quenching
Deionized Water	H ₂ O	18.02	As needed	-	For Washing
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-	Drying Agent

Step-by-Step Synthesis Procedure

- **Reaction Setup:** Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to capture evolved HCl gas. Ensure all glassware is oven-dried to remove any traces of moisture.
- **Catalyst Suspension:** Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with anhydrous aluminum chloride (80.0 g) and anhydrous dichloromethane (150 mL). Begin stirring to form a suspension.
- **Cooling:** Immerse the reaction flask in an ice-water bath and cool the suspension to 0-5 °C.

- **Reagent Addition:** In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (73.5 g) and butyryl chloride (58.6 g) in anhydrous dichloromethane (100 mL).
- **Controlled Acylation:** Add the solution from the dropping funnel to the stirred AlCl_3 suspension dropwise over a period of 60-90 minutes. Maintain the internal reaction temperature between 0-10 °C throughout the addition to control the exothermic reaction and minimize side-product formation. Vigorous evolution of HCl gas will be observed.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the progress by Thin Layer Chromatography (TLC) if desired.
- **Quenching:** Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~300 g) and concentrated hydrochloric acid (~50 mL) in a large beaker with vigorous stirring. This highly exothermic step should be performed in a well-ventilated fume hood. The acid helps to dissolve the aluminum salts.
- **Phase Separation:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).
- **Aqueous Wash:** Wash the organic layer sequentially with 6M HCl (2 x 100 mL), deionized water (2 x 100 mL), and finally with a saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.
- **Purification:** The crude product is typically purified by vacuum distillation to yield **2',4'-Dichlorobutyrophenone** as a clear or pale yellow oil.

Experimental Workflow Diagram



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